2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide
Description
Properties
Molecular Formula |
C11H11N7O |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-[(Z)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19) |
InChI Key |
UHYJBSAMRWXAAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C(=N/NC(=O)CC#N)/N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl chloride, which is then reacted with cyanoacetohydrazide under controlled conditions to yield the target compound . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Comparative Analysis of Key Analogues
Physicochemical and Spectral Properties
- Melting Points: Target Compound: Not explicitly reported, but similar hydrazides (e.g., benzohydrazones) exhibit m.p. 213–246°C . Compound 11b: 213–215°C .
- Spectral Data: IR: Cyano (CN) stretches at ~2200 cm⁻¹ and NH bands at ~3400 cm⁻¹ are common across analogues . NMR: Pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.0 ppm, while methyl groups appear at δ 2.2–2.4 ppm .
Key Research Findings and Innovations
- Green Synthesis: Mechanochemical grinding with L-proline enables solvent-free, high-yield synthesis of hydrazide derivatives, reducing waste and energy consumption .
- Structural Diversity : The pyrazolo[1,5-a]pyrimidine core allows modular functionalization, enabling tailored biological or material properties .
- Biological Potency: Cyano and hydrazide groups enhance ligand-receptor interactions, making these compounds potent enzyme inhibitors (e.g., dipeptidyl peptidase-4) .
Biological Activity
2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide typically involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with hydrazine or hydrazone precursors. This process often yields various derivatives that can be screened for biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and 769-P cells. The mechanism of action often involves the inhibition of specific signaling pathways such as COX-2, which is linked to tumor proliferation and survival .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | COX-2 inhibition |
| Compound B | 769-P | 10 | Apoptosis induction |
| Compound C | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilicity of these compounds plays a crucial role in their ability to penetrate microbial membranes .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | C. albicans | 64 |
Case Studies
- Study on Cytotoxicity : A recent investigation synthesized several hydrazide-hydrazone derivatives based on the core structure of 2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide. The study found that certain modifications significantly increased selectivity and potency against cancer cell lines .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the pyrazolo-pyrimidine structure enhanced activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
